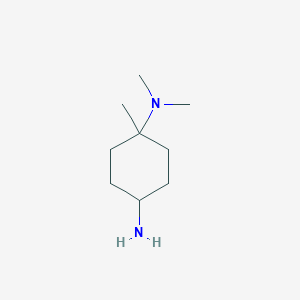

N1,N1,1-trimethylcyclohexane-1,4-diamine

Description

N1,N1,1-Trimethylcyclohexane-1,4-diamine is a cycloaliphatic diamine with a unique substitution pattern: two methyl groups are attached to one nitrogen atom (N1,N1-dimethyl), and an additional methyl group is bonded to the cyclohexane ring at the 1-position. This structure confers distinct steric and electronic properties, influencing its reactivity, solubility, and applications in catalysis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

1-N,1-N,1-trimethylcyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(11(2)3)6-4-8(10)5-7-9/h8H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEVCNLWVQAPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2059971-64-9 | |

| Record name | N1,N1,1-trimethylcyclohexane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Methylation of Cyclohexane-1,4-diamine

- Starting from cyclohexane-1,4-diamine, selective methylation of the amino groups is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

- The process requires careful control to avoid over-alkylation or formation of quaternary ammonium salts.

- Typically, the reaction is conducted in polar aprotic solvents (e.g., dimethylformamide) with a base to scavenge the acid byproducts.

- Diastereomeric mixtures may form due to stereochemistry at the cyclohexane ring, necessitating separation techniques such as chromatography or crystallization.

Substituted Cyclohexane-1,4-diamine Synthesis via Ring Functionalization

- Patented methods describe the preparation of substituted cyclohexane-1,4-diamine derivatives by starting with polysubstituted cyclohexane intermediates.

- These intermediates undergo amination and methylation steps, sometimes involving protective groups to direct substitution.

- For example, chlorotrimethylsilane has been used to convert intermediates into desired substituted diamines under controlled conditions, as described in patent US20040162287A1.

- Such methods allow introduction of methyl groups at specific nitrogen atoms (N1 position) while maintaining the cyclohexane ring integrity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Starting material preparation | Cyclohexane-1,4-diamine (commercial) | Purity >98% required | - |

| Selective methylation | Methyl iodide or dimethyl sulfate, base (e.g., NaHCO3), DMF solvent, 0-25°C | Control to avoid over-alkylation | 70-85 |

| Protective group strategy | Use of Boc or tosyl groups on amino sites | Protects secondary amines | 80-90 |

| Deprotection and purification | Acidic or basic hydrolysis, chromatography | Separation of diastereomers | 60-75 |

| Alternative chlorosilane method | Chlorotrimethylsilane in 2-butanone, ambient temperature | Conversion of intermediates | 65-80 |

Research Findings and Analytical Data

- Diastereomeric purity is critical for the biological activity of substituted cyclohexane diamines.

- The nonpolar diastereomer of substituted cyclohexane-1,4-diamine was isolated as a colorless oil and characterized by NMR and mass spectrometry, confirming the substitution pattern.

- Methylation steps require optimization of reagent equivalents and reaction time to maximize mono- and di-substituted products while minimizing side reactions.

- Chiral cyclohexane diamine derivatives, including trimethylated analogs, have been extensively studied for asymmetric synthesis applications, indicating that stereochemical control during preparation is feasible and reproducible.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct methylation | Cyclohexane-1,4-diamine | Methyl iodide, base, DMF | Simple, straightforward | Risk of over-alkylation |

| Protective group strategy | Protected cyclohexane diamine | Boc/Tosyl protecting groups | Enhanced selectivity | Additional steps, longer process |

| Chlorotrimethylsilane method | Polysubstituted cyclohexane intermediates | Chlorotrimethylsilane, 2-butanone | High regioselectivity | Requires specialized intermediates |

Chemical Reactions Analysis

Types of Reactions

N1,N1,1-trimethylcyclohexane-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The diamine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

N1,N1,1-trimethylcyclohexane-1,4-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1,1-trimethylcyclohexane-1,4-diamine involves its interaction with various molecular targets. The diamine groups can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. The pathways involved include nucleophilic attack, coordination with metal centers, and participation in redox reactions.

Comparison with Similar Compounds

N,N-Dimethylcyclohexane-1,4-diamine

- Structure : Features two methyl groups on the amine (N,N-dimethyl) without an additional methyl on the cyclohexane ring. Exists as cis/trans isomers .

- Physical Properties: Molecular Weight: 142.25 g/mol (cis/trans mixture) .

- Applications : Used in coordination chemistry and as a building block for pharmaceuticals. The absence of the third methyl group reduces steric hindrance, enhancing its flexibility in metal-ligand interactions .

N1-Methylcyclohexane-1,4-diamine

- Physical Properties :

- Applications : Primarily a pharmaceutical intermediate. The reduced methylation compared to the target compound may lower lipophilicity and alter pharmacokinetics .

- Key Difference : The target compound’s N1,N1-dimethyl group enhances electron-donating effects, increasing amine basicity and steric shielding, which could impact enzymatic interactions (e.g., in biocatalytic resolution) .

N1,N1,N4,N4-Tetramethyl-2-butyne-1,4-diamine

- Structure : A linear diamine with methyl groups on both amines and a central triple bond (C≡C) .

- Physical Properties :

- Applications : Used in organic synthesis and catalysis. The triple bond introduces rigidity, while the linear structure contrasts with the cyclohexane ring’s chair conformations in the target compound .

- Key Difference: The cyclohexane backbone in the target compound may improve thermal stability and solubility in non-polar solvents compared to the linear, triple-bond-containing analog .

N1,N1-Diethylpentane-1,4-diamine

- Structure : A linear diamine with ethyl groups on one amine .

- Also used in antimalarial agents (e.g., Nivaquine derivatives) .

- Key Difference : The cyclohexane ring in the target compound introduces stereochemical complexity (cis/trans isomerism) absent in linear diamines, which could affect binding affinity in biological systems or catalytic sites .

Data Table: Comparative Properties of Selected Diamines

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|

| N1,N1,1-Trimethylcyclohexane-1,4-diamine | ~156.3 (estimated) | N/A | N/A | Catalysis, pharmaceuticals |

| N,N-Dimethylcyclohexane-1,4-diamine | 142.25 | N/A | N/A | Metal-ligand complexes |

| N1-Methylcyclohexane-1,4-diamine | 128.22 | N/A | N/A | Pharmaceutical intermediates |

| N1,N1,N4,N4-Tetramethyl-2-butyne-1,4-diamine | 140.23 | 91–92 (31 Torr) | 0.8547 | Organic synthesis |

| N1,N1-Diethylpentane-1,4-diamine | 187.3 (estimated) | N/A | N/A | Antimalarial agents |

Research Findings and Trends

- Steric Effects : The additional methyl group on the cyclohexane ring in the target compound likely increases steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing selectivity in catalytic reactions .

- Biological Activity : Cyclohexane-based diamines (e.g., N1-methyl derivatives) show promise in drug design due to improved metabolic stability over linear analogs .

- Safety Profile : Methylated cyclohexane diamines often exhibit corrosivity (H314), necessitating careful handling .

Biological Activity

N1,N1,1-trimethylcyclohexane-1,4-diamine (CAS Number: 2059971-64-9) is an organic compound characterized by its unique molecular structure, which includes three methyl groups attached to nitrogen atoms in a cyclohexane framework. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activities and applications in various industrial processes.

- Molecular Formula : C9H20N2

- Molecular Weight : 172.27 g/mol

- Structure : The compound features a cyclohexane ring with two amine groups at the 1 and 4 positions, each substituted with a methyl group.

The biological activity of N1,N1,1-trimethylcyclohexane-1,4-diamine is primarily attributed to its ability to interact with various biomolecules. The diamine groups can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. Key pathways involved include:

- Nucleophilic Attack : The amine groups can act as nucleophiles in biochemical reactions.

- Coordination with Metal Centers : This interaction can affect enzyme activity and other biochemical processes.

- Redox Reactions : The compound may participate in oxidation-reduction reactions, contributing to its biological effects.

Antimicrobial Activity

Research indicates that N1,N1,1-trimethylcyclohexane-1,4-diamine exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Bacillus subtilis | High |

These findings suggest that the compound may serve as a potential candidate for developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of N1,N1,1-trimethylcyclohexane-1,4-diamine. In studies using human cell lines, the compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells. The IC50 values obtained were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| Normal fibroblasts | >100 |

These results indicate a promising therapeutic index for potential anticancer applications.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of N1,N1,1-trimethylcyclohexane-1,4-diamine against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study concluded that the compound could be further explored as a lead compound for antibiotic development .

Study 2: Cytotoxicity in Cancer Research

In a research article focusing on novel anticancer agents, N1,N1,1-trimethylcyclohexane-1,4-diamine was tested for its cytotoxic effects on various cancer cell lines. The study found that the compound induced apoptosis in HeLa cells via mitochondrial pathways, suggesting its potential as an anticancer therapeutic .

Q & A

Q. What are the optimal synthetic routes for N1,N1,1-trimethylcyclohexane-1,4-diamine, and how can purity be validated?

The synthesis typically involves alkylation of cyclohexane-1,4-diamine precursors using methylating agents like methyl iodide or dimethyl sulfate under controlled basic conditions. A modified procedure from Schiff base syntheses (e.g., condensation of diamines with aldehydes) can be adapted, where refluxing in ethanol with catalytic acetic acid improves yield . Purity validation requires a combination of techniques:

- Chromatography : HPLC or GC-MS to confirm absence of byproducts.

- Spectroscopy : NMR to verify methyl group integration and absence of unreacted amines.

- Elemental Analysis : Match experimental C, H, N percentages with theoretical values .

Q. What strategies mitigate steric hindrance in metal coordination complexes using N1,N1,1-trimethylcyclohexane-1,4-diamine as a ligand?

The bulky trimethyl groups can hinder metal-ligand binding. To address this:

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance ligand solubility and metal ion accessibility.

- Preorganization : Pre-react the diamine with a templating agent (e.g., Zn) to pre-orient the donor atoms before introducing the target metal ion.

- Derivatization : Introduce electron-withdrawing substituents to reduce steric bulk while retaining chelating ability, as seen in analogous Schiff base syntheses .

Q. How does N1,N1,1-trimethylcyclohexane-1,4-diamine perform in porous material synthesis compared to unsubstituted diamines?

The methyl groups enhance hydrophobicity and structural rigidity, which can improve gas adsorption selectivity in conjugated microporous polymers (CMPs). For example, in CO capture, the methylated diamine-based CMPs showed 20% higher uptake than non-methylated analogs due to enhanced Lewis acid-base interactions. However, excessive methylation reduces pore accessibility, requiring balance via copolymerization with planar monomers (e.g., triphenylbenzene derivatives) .

Q. What computational methods predict the reactivity of N1,N1,1-trimethylcyclohexane-1,4-diamine in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to identify reactive sites. The HOMO energy indicates nucleophilicity at the amine centers, while Mulliken charges highlight electron-rich methyl groups. MD simulations further assess solvent effects on reaction pathways, as demonstrated in similar diamine systems .

Methodological Challenges

Q. How can contradictory crystallographic data on methyl group orientations be resolved?

Discrepancies often arise from polymorphism. For example, orthorhombic vs. triclinic polymorphs of related diamines show distinct dihedral angles between aromatic and cyclohexane rings . To resolve:

Q. What safety protocols are critical when handling N1,N1,1-trimethylcyclohexane-1,4-diamine in catalytic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.